5-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide 5-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13566214
InChI: InChI=1S/C7H12N4O/c1-10(2)7(12)5-4-6(8)11(3)9-5/h4H,8H2,1-3H3
SMILES: CN1C(=CC(=N1)C(=O)N(C)C)N
Molecular Formula: C7H12N4O
Molecular Weight: 168.20 g/mol

5-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide

CAS No.:

Cat. No.: VC13566214

Molecular Formula: C7H12N4O

Molecular Weight: 168.20 g/mol

* For research use only. Not for human or veterinary use.

5-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide -

Specification

Molecular Formula C7H12N4O
Molecular Weight 168.20 g/mol
IUPAC Name 5-amino-N,N,1-trimethylpyrazole-3-carboxamide
Standard InChI InChI=1S/C7H12N4O/c1-10(2)7(12)5-4-6(8)11(3)9-5/h4H,8H2,1-3H3
Standard InChI Key PGGBLQDBJOKUOD-UHFFFAOYSA-N
SMILES CN1C(=CC(=N1)C(=O)N(C)C)N
Canonical SMILES CN1C(=CC(=N1)C(=O)N(C)C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole core (a five-membered ring with two adjacent nitrogen atoms) substituted at positions 1, 3, and 5. Key structural elements include:

  • 1-Methyl group: Positioned at the pyrazole ring’s nitrogen atom (N1).

  • 3-Carboxamide group: A carboxamide moiety (-CON(CH₃)₂) at position 3.

  • 5-Amino group: An amino (-NH₂) substituent at position 5.

This substitution pattern enhances solubility and reactivity, making the compound amenable to further derivatization .

Physical and Chemical Properties

Table 1 summarizes key physicochemical data derived from experimental and predicted values :

PropertyValue
Molecular FormulaC₇H₁₂N₄O
Molecular Weight (g/mol)168.2
Density (g/cm³)1.25 ± 0.1 (Predicted)
Boiling Point (°C)396.4 ± 27.0 (Predicted)
pKa2.39 ± 0.10 (Predicted)

The relatively low pKa suggests weak acidity, likely attributable to the amino group’s protonation . The compound’s stability under standard conditions facilitates its handling in laboratory and industrial settings.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide typically involves cyclization and functionalization steps. A widely cited method includes:

  • Precursor Preparation: Reacting 4-amino-3,5-dimethyl-1H-pyrazole with a carboxylating agent (e.g., phosgene or carbon dioxide) in the presence of triethylamine.

  • Carboxamide Formation: Introducing dimethylamine to the intermediate to form the carboxamide group.

  • Methylation: Quaternizing the pyrazole nitrogen using methyl iodide or dimethyl sulfate.

This pathway yields the target compound with high purity, though alternative routes using alkylidenemalononitriles or β-ketonitriles have been explored for scalability .

Industrial Production

Industrial synthesis employs continuous flow reactors to optimize yield and minimize byproducts. Automated systems ensure precise control over reaction parameters (e.g., temperature, pH), enhancing reproducibility. Post-synthesis purification often involves column chromatography or recrystallization from ethanol-water mixtures .

Biological and Pharmacological Activities

Enzyme Inhibition

5-Aminopyrazole derivatives exhibit notable enzyme inhibitory properties. For instance, structurally analogous compounds like tert-butylpyrazole-4-carboxamide demonstrate potent inhibition of p56 Lck, a tyrosine kinase involved in T-cell signaling . The methyl and carboxamide groups in 5-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide may similarly interact with kinase active sites, though specific studies remain pending .

Receptor Modulation

Pyrazole carboxamides are explored as antagonists for neuropeptide Y5 (NPY5) and corticotropin-releasing factor (CRF-1) receptors, which are implicated in anxiety and metabolic disorders . The dimethyl carboxamide moiety in this compound likely enhances binding affinity to hydrophobic receptor pockets .

Industrial Applications

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing kinase inhibitors and GABA receptor modulators. Its carboxamide group is particularly valuable for forming hydrogen bonds in drug-target interactions .

Agrochemical Development

In agrochemistry, pyrazole derivatives are utilized as herbicides and insecticides. The methyl groups in 5-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide may enhance lipid solubility, improving foliar absorption in pest control formulations .

Specialty Materials

The compound’s thermal stability (predicted boiling point ~396°C) makes it suitable for high-temperature polymer applications, such as polyamide resins .

Comparative Analysis with Analogues

Table 2 contrasts 5-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide with related pyrazole derivatives:

CompoundMolecular FormulaKey DifferencesApplications
5-Amino-1H-pyrazole-3-carboxamideC₅H₆N₄OLacks methyl substituentsBasic research
3-Amino-N,N,1-triethyl-1H-pyrazole-5-carboxamideC₁₀H₁₈N₄OEthyl groups instead of methylIndustrial catalysis
5-Amino-1,3-dimethylpyrazole-4-carboxylic acidC₆H₉N₃O₂Carboxylic acid moietyAntifungal agents

The trimethyl variant’s enhanced lipophilicity and steric shielding may improve bioavailability compared to non-methylated analogues .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator